molecular formula C24H27N5O6 B2989330 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate CAS No. 1351595-24-8

4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate

Cat. No. B2989330
CAS RN: 1351595-24-8
M. Wt: 481.509
InChI Key: FUUHPJKGNHMDHM-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural features common in medicinal chemistry, including a benzimidazole ring and a piperidine ring . Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . It’s known for its wide range of biological activities, and it’s a core part of many drugs on the market .


Molecular Structure Analysis

Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s an amphoteric compound, meaning it can act as both an acid and a base .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions your compound would undergo depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of your specific compound would depend on the other functional groups present in the molecule.

Scientific Research Applications

H3-Receptor Antagonism

The compound's analogs have been studied for their potential as histamine H(3)-receptor antagonists. Replacing the imidazole moiety with a piperidine unit in certain derivatives maintained in vitro affinities and showed high potency in vivo. This suggests their relevance in modulating histamine activities, which could have implications for treating neurological disorders or enhancing cognitive functions (Meier et al., 2001).

ACAT-1 Inhibition

Another derivative, highlighted for its aqueous solubility and potent inhibition of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showed promise for treating diseases associated with ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).

Corrosion Inhibition

Derivatives containing the benzimidazole moiety have been evaluated as corrosion inhibitors for steel in acidic solutions. The studies demonstrate their potential in industrial applications, particularly in protecting metal surfaces against corrosion, highlighting the versatility of these compounds beyond biomedical applications (Yadav et al., 2016).

Antimicrobial Activity

Research into benzimidazole derivatives also extends into antimicrobial activities, where certain synthesized compounds exhibited moderate to strong activity against various bacterial strains. This suggests their potential in developing new antimicrobial agents to combat resistant strains (Khalid et al., 2016).

Electrocatalysis and Analytical Applications

Electrosynthesis involving imidazole derivatives has been applied in constructing bifunctional electrocatalysts for the determination of bio-relevant molecules. This underscores the compound's utility in analytical chemistry, particularly in enhancing electrochemical sensors' sensitivity and selectivity (Nasirizadeh et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While benzimidazole itself is generally considered safe, some of its derivatives can be toxic or hazardous .

Future Directions

Benzimidazole derivatives are a hot topic in medicinal chemistry due to their wide range of biological activities . Future research could focus on developing new synthetic methods, exploring new biological targets, and improving the pharmacokinetic properties of these compounds.

properties

IUPAC Name

4-[[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetyl]amino]benzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2.C2H2O4/c23-22(29)17-5-7-18(8-6-17)25-21(28)14-26-11-9-16(10-12-26)13-27-15-24-19-3-1-2-4-20(19)27;3-1(4)2(5)6/h1-8,15-16H,9-14H2,(H2,23,29)(H,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUHPJKGNHMDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate

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